1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole

Medicinal Chemistry ADME Prediction Physicochemical Property

Researchers requiring a consistent N-arylsulfonyl indoline building block often encounter batch-to-batch variability in purity and LogP that invalidates SAR campaigns. 1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole eliminates this risk through a defined 4-chlorophenylsulfonyl pharmacophore with a computed LogP of 3.76, PSA of ~46 Ų, and a molecular weight of 293.8 g/mol. • ≥95% purity verified across major suppliers, enabling direct use without re-purification. • One-step room-temperature synthesis from 4-chlorobenzenesulfonyl chloride and indoline supports scalable flow-chemistry workflows. • Validated scaffold for IDO1 inhibitor SAR; a close analog (CHEMBL4755937) exhibits a 4 nM IC₅₀. Standard pack sizes from 10 mg to bulk. Immediate global dispatch from stock.

Molecular Formula C14H12ClNO2S
Molecular Weight 293.8 g/mol
Cat. No. B5522292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole
Molecular FormulaC14H12ClNO2S
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2
InChIKeyPJZOCOWIPWKJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: Baseline & Procurement


1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole (CAS 329937-51-1) is an N‑arylsulfonyl indoline derivative characterized by a 4‑chlorophenyl sulfonyl substituent on the dihydroindole nitrogen . The compound exhibits a molecular weight of 293.8 g/mol, a computed LogP of 3.76, and a polar surface area (PSA) of approximately 46 Ų, positioning it as a moderately lipophilic sulfonamide scaffold . It is commercially available as a research‑grade chemical, with reported purities typically ≥95% from major suppliers .

Moderately lipophilic sulfonamide scaffold (LogP ~3.8) for permeability research
Research-grade building block with reported consistent purity
Supports lead-like property optimization (MW

1-(4-Chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: Irreplaceability


The 4‑chlorophenylsulfonyl group imparts a distinct physicochemical signature that cannot be replicated by unsubstituted phenyl, 4‑methylphenyl, or 4‑nitrophenyl analogs. Specifically, the electron‑withdrawing chlorine atom modulates both the electronic density of the sulfonyl group and the lipophilicity of the molecule, which directly influences membrane permeability, metabolic stability, and off‑target binding profiles [1]. Direct replacement with a non‑halogenated analog (e.g., 1‑(phenylsulfonyl)indoline) results in a 0.18 unit reduction in LogP and a 10% decrease in molecular weight, while substitution with a 4‑nitro group dramatically increases polarity (PSA ~72 Ų) and introduces redox liability . These differences render generic substitution scientifically invalid for applications requiring consistent physicochemical or pharmacological behavior.

This Compound
4-chlorophenyl sulfonyl indoline
Target physicochemical profile (LogP, PSA) may shift with generic substitution
Unsubstituted Analog
1-(phenylsulfonyl)indoline
Lower lipophilicity can alter membrane permeability in cell-based models
Nitro Analog
1-(4-nitrophenylsulfonyl)indoline
Higher polarity and redox liability may impact assay reproducibility

1-(4-Chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: Differentiation Evidence


Lipophilicity Tuning vs. Unsubstituted Analog

The 4‑chloro substituent elevates LogP by 0.18 units relative to 1‑(phenylsulfonyl)indoline, enhancing predicted membrane permeability [1]. This difference is consistent with additive fragment contributions (Cl = +0.94 to LogP vs. H = 0.00) and aligns with class‑level SAR for sulfonamide lipophilicity .

Lipophilicity vs. Unsubstituted
Cross-study comparable
LogP +0.18 units vs. phenyl analog
Supports permeability prediction in ADME models
Computed LogP; vendor-reported values
Medicinal Chemistry ADME Prediction Physicochemical Property

Optimal PSA vs. Nitro Analog

The 4‑chloro analog maintains a PSA of approximately 46 Ų, which falls within the favorable range for CNS penetration (PSA < 60‑70 Ų). In contrast, the 4‑nitro analog exhibits a significantly larger PSA (~72 Ų), potentially limiting passive diffusion across the blood‑brain barrier .

PSA vs. Nitro Analog
Class-level inference
PSA ~46 Ų (vs. ~72 Ų for nitro)
Favorable for CNS penetration studies
Computed TPSA; context-dependent
Drug Design Physicochemical Property Permeability

Molecular Weight Advantage for Synthetic Versatility

With a molecular weight of 293.8 g/mol, the 4‑chloro analog occupies a 'sweet spot' between the lighter phenyl analog (259.3 g/mol) and the heavier nitro analog (304.3 g/mol). This intermediate mass provides a balanced scaffold for further derivatization without exceeding typical lead‑like criteria (MW < 350 Da) .

MW for Synthetic Versatility
Cross-study comparable
293.8 g/mol (intermediate weight)
Balanced scaffold for lead-like derivatization
Preserves LC-MS detection compatibility
Synthetic Chemistry Building Block Molecular Property

Class-Level IDO1 Inhibition Evidence

While no direct IC₅₀ data exists for the target compound, a structurally related 4‑chlorophenyl sulfonyl indoline derivative (CHEMBL4755937) exhibits potent IDO1 inhibition with an IC₅₀ of 4 nM in IFNγ‑stimulated HeLa cells [1]. This demonstrates the class potential of 4‑chlorophenyl sulfonyl indolines as IDO1 inhibitors, with the halogen substituent potentially contributing to favorable binding interactions.

Class-Level IDO1 Inhibition
Supporting evidence
Analog IC₅₀ = 4 nM (CHEMBL4755937)
Validates pharmacophore for IDO1 SAR studies
Not directly measured; class-level inference
Immuno‑oncology IDO1 Inhibitor Enzyme Inhibition

One-Step Synthesis from Common Reagents

The target compound is synthesized via a single‑step reaction between 4‑chlorobenzenesulfonyl chloride and 2,3‑dihydro‑1H‑indole in the presence of a base (e.g., triethylamine) at room temperature . This straightforward procedure contrasts with the multi‑step syntheses required for more complex sulfonyl indolines (e.g., those bearing additional heterocycles), offering a reliable and scalable source of the core scaffold for medicinal chemistry campaigns.

One-Step Synthesis
Supporting evidence
Room temp, single-step sulfonylation
Reduces procurement lead time and cost
Scalable method reported
Organic Synthesis Process Chemistry Scalability

Consistent High Purity Across Suppliers

Commercial offerings of 1‑(4‑chloro‑benzenesulfonyl)‑2,3‑dihydro‑1H‑indole consistently report purity levels of 95% or higher . This is comparable to the unsubstituted phenyl analog but notably higher than the 4‑nitro analog, which often requires additional purification due to by‑product formation . High and consistent purity minimizes the need for in‑house purification and ensures reproducible results in biological assays.

Consistent High Purity
Cross-study comparable
Reported purity ≥95% across suppliers
Minimizes in-house purification needs
Supplier-reported HPLC/NMR data
Quality Control Chemical Procurement Reproducibility

1-(4-Chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: Key Applications


IDO1 Inhibitor Optimization Scaffold

Researchers can utilize this compound as a starting point for SAR studies targeting indoleamine 2,3‑dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. The 4‑chlorophenyl sulfonyl group provides a validated pharmacophore for IDO1 inhibition, as demonstrated by the 4 nM IC₅₀ of a closely related analog (CHEMBL4755937) [1]. Its moderate LogP (3.76) and PSA (~46 Ų) offer a favorable physicochemical profile for cellular penetration, enabling systematic optimization through parallel synthesis or fragment growth .

Tool for Studying Sulfonamide-Protein Interactions

The electron‑withdrawing chlorine substituent enhances the electrophilicity of the sulfonyl group, facilitating covalent or strong non‑covalent interactions with nucleophilic residues in enzyme active sites [1]. This property makes the compound suitable for use as a probe in activity‑based protein profiling (ABPP) or in competitive inhibition assays where reversible sulfonamide binding is desired. Its intermediate molecular weight (293.8 g/mol) ensures minimal steric interference while allowing for bioconjugation via the indoline ring .

Model Substrate for Continuous Flow Sulfonylation

The one‑step, room‑temperature synthesis from 4‑chlorobenzenesulfonyl chloride and 2,3‑dihydro‑1H‑indole serves as an ideal model reaction for optimizing continuous flow sulfonylation processes [1]. The high and consistent commercial purity (≥95%) of the product simplifies downstream processing and enables direct use in telescoped syntheses without intermediate purification . This makes it a valuable benchmark for academic and industrial labs developing green chemistry workflows or scaling up sulfonamide production.

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR studies
Validated pharmacophore scaffold
Cellular enzyme inhibition and permeability endpoints
Sulfonamide-protein interaction probe
Electron-withdrawing substituent effect
Binding assay and activity-based profiling context
Continuous flow sulfonylation model
One-step synthesis and consistent purity
Process optimization and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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